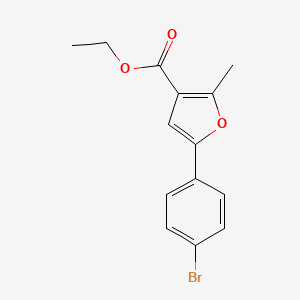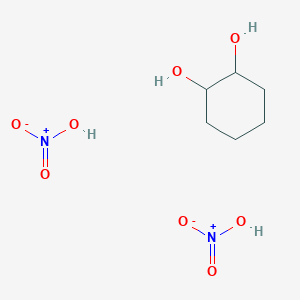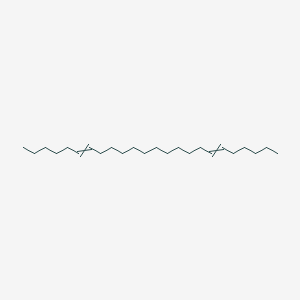
Carbanide;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;yttrium is a chemical compound consisting of yttrium and a carbanide group. Yttrium is a transition metal with the atomic number 39 and is known for its silvery-metallic appearance and high melting point . Carbanides are compounds that contain a carbon anion (C⁻), which makes them highly reactive intermediates in organic chemistry
Preparation Methods
The synthesis of carbanide;yttrium can be achieved through several methods. One common approach involves the reaction of yttrium chloride with a carbanide source, such as a Grignard reagent or an organolithium compound . The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the carbanide group. Industrial production methods may involve the use of yttrium metal and carbon sources under high-temperature conditions to form the desired compound .
Chemical Reactions Analysis
Carbanide;yttrium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide and carbon dioxide.
Reduction: This compound can be reduced to form yttrium metal and hydrocarbons.
Substitution: The carbanide group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbanide;yttrium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of carbanide;yttrium involves its ability to interact with various molecular targets and pathways. In catalytic applications, the compound facilitates the formation and breaking of chemical bonds by providing an active site for the reaction to occur . In medical applications, yttrium-based compounds can target specific cells or tissues, delivering therapeutic agents or imaging contrast . The exact molecular targets and pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Properties
CAS No. |
109585-23-1 |
|---|---|
Molecular Formula |
CH3Y- |
Molecular Weight |
103.940 g/mol |
IUPAC Name |
carbanide;yttrium |
InChI |
InChI=1S/CH3.Y/h1H3;/q-1; |
InChI Key |
PHDXPWMFRBMCSN-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


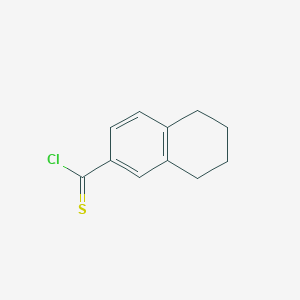
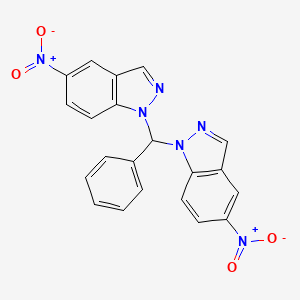
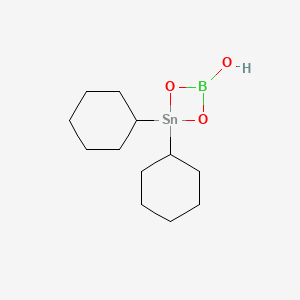
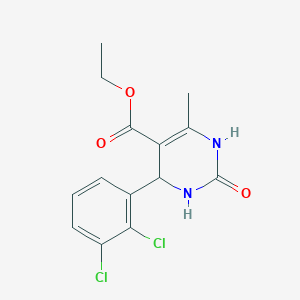
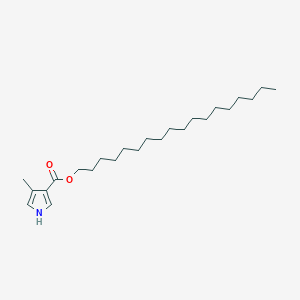
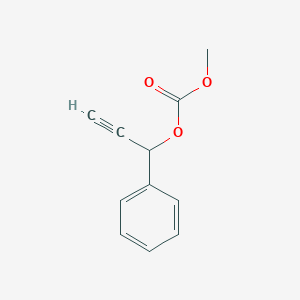
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
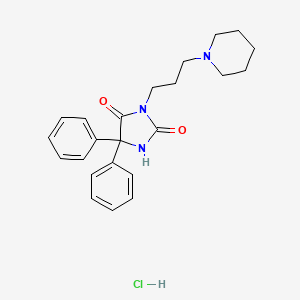
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
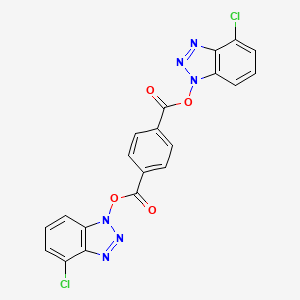
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
